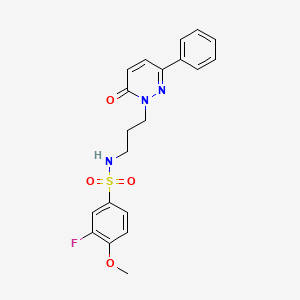
3-fluoro-4-methoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-4-methoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide is a complex chemical compound with a wide range of applications in both scientific research and industrial production. This compound is characterized by its unique molecular structure, which includes functional groups like fluorine, methoxy, and sulfonamide. These groups contribute to the compound's reactivity and potential for various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide typically involves multiple steps:
Initial Functional Group Introduction:
Sulfonamide Formation: : Conversion of the benzene derivative into a benzenesulfonamide through sulfonation followed by amination.
Pyridazinone Integration: : Attaching the pyridazinone moiety through nucleophilic substitution reactions or cross-coupling methods.
Final Assembly: : Combining the previously formed intermediates under controlled conditions, such as varying temperature, pH, and catalysts, to obtain the final product.
Industrial Production Methods
Scaling up the synthesis of this compound for industrial purposes would involve optimizing the reaction conditions to ensure high yield and purity while minimizing costs. Continuous flow reactors and catalytic processes are typically employed to achieve these goals.
化学反应分析
Types of Reactions
3-fluoro-4-methoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide undergoes a variety of chemical reactions, including:
Oxidation: : The compound can be oxidized at the methoxy group or other susceptible sites, forming corresponding oxidized products.
Reduction: : Reduction reactions can occur at the sulfonamide or pyridazinone groups, often leading to amine derivatives.
Substitution: : Halogen substitution at the fluorine site or nucleophilic substitution at the methoxy or sulfonamide groups.
Common Reagents and Conditions
Common reagents used include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the desired transformations efficiently.
Major Products
The major products formed depend on the specific reaction pathway, but they include oxidized derivatives, reduced amine products, and substituted variants of the original compound.
科学研究应用
This compound is utilized in several scientific fields:
Chemistry: : As a reagent for studying reaction mechanisms and developing new synthetic methodologies.
Biology: : In biochemical assays to explore protein interactions and enzyme kinetics.
Medicine: : Potential therapeutic applications, including drug design and discovery due to its unique molecular structure.
Industry: : Used in the development of novel materials and as an intermediate in the synthesis of more complex molecules.
作用机制
The compound exerts its effects through various mechanisms:
Molecular Targets: : It interacts with specific enzymes or receptors, altering their activity.
Pathways Involved: : The interactions can modulate signaling pathways, affecting cellular functions and physiological responses.
相似化合物的比较
Comparing this compound to others with similar structures highlights its uniqueness:
3-Fluoro-4-methoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide: : Characterized by its specific functional groups and reactivity.
Similar Compounds: : Other sulfonamides, fluorinated aromatics, and pyridazinones, which may share some properties but differ in activity and applications.
Uniqueness: : The combination of fluoro, methoxy, and sulfonamide groups in this particular arrangement provides distinct chemical and biological properties.
属性
IUPAC Name |
3-fluoro-4-methoxy-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4S/c1-28-19-10-8-16(14-17(19)21)29(26,27)22-12-5-13-24-20(25)11-9-18(23-24)15-6-3-2-4-7-15/h2-4,6-11,14,22H,5,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYFJQMULQDJMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]pyrrolidine](/img/structure/B2879037.png)
![Methyl 3-(2-(4-chlorophenoxy)acetamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2879038.png)
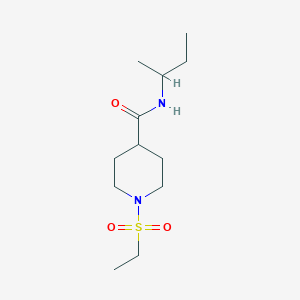
![Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2879041.png)
![1-(3,4-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2879043.png)
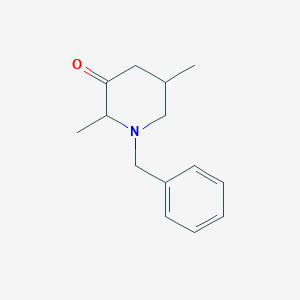

![2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2879047.png)
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)amino]ethanol](/img/structure/B2879048.png)
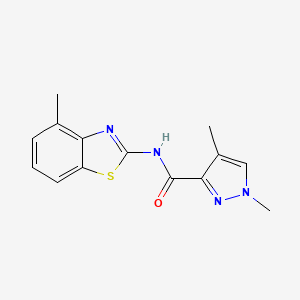

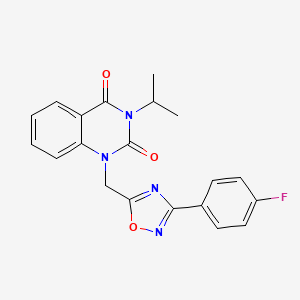
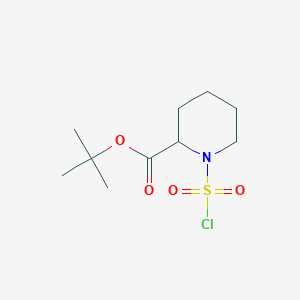
![4-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzamide](/img/structure/B2879060.png)
